N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a pyrrolidinyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiophene with a dimethylaminoethyl halide in the presence of a base such as potassium carbonate.
Acylation with Pyrrolidinyl Acetamide: The final step involves the acylation of the intermediate with 2,5-dioxopyrrolidin-1-yl acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Similar in structure but contains an indole moiety instead of benzothiophene.
N’-(1,3-benzothiazol-2-yl)-arylamides: Contains a benzothiazole ring, showing different biological activities.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its combination of benzothiophene and pyrrolidinyl acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C18H21N3O3S/c1-20(2)14(13-11-25-15-6-4-3-5-12(13)15)9-19-16(22)10-21-17(23)7-8-18(21)24/h3-6,11,14H,7-10H2,1-2H3,(H,19,22) |
InChI Key |
ORHUELFKRJDUQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)CN1C(=O)CCC1=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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